5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of a preformed pyrazolo[3,4-b]pyridine core. One common method starts with the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate can then undergo further functionalization to introduce the cyclobutyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 3-bromo-1H-pyrazolo[3,4-b]pyridine
- 6-bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-1-cyclobutylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-7-5-13-14(9-2-1-3-9)10(7)12-6-8/h4-6,9H,1-3H2 |
InChI Key |
VFYWIMQFNGZJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=NC=C(C=C3C=N2)Br |
Origin of Product |
United States |
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